MIC Against Mycobacterium tuberculosis H37Ra: Comparison with First-Line Antituberculars
Antimycobacterial agent-1 inhibits the growth of M. tuberculosis H37Ra with an MIC of 1 μg/mL . This value is higher than that of the first-line drug rifampicin (MIC = 0.025 μg/mL against H37Ra [1]) and isoniazid (MIC = 0.05 μg/mL [2]), indicating that agent-1 is not designed to outcompete clinical drugs on potency alone. Instead, its moderate MIC positions it as a useful tool compound for studying mycobacterial growth inhibition in contexts where excessive potency might mask synergistic or resistance phenotypes.
| Evidence Dimension | MIC against M. tuberculosis H37Ra |
|---|---|
| Target Compound Data | 1 μg/mL |
| Comparator Or Baseline | Rifampicin: 0.025 μg/mL; Isoniazid: 0.05 μg/mL |
| Quantified Difference | Agent-1 is 40-fold less potent than rifampicin and 20-fold less potent than isoniazid. |
| Conditions | Broth microdilution assay (exact conditions vary by study; MCE assay vs. BACTEC 460 for rifampicin/isoniazid). |
Why This Matters
The moderate potency of agent-1 allows for clear differentiation of additive or synergistic effects in combination studies without overwhelming the assay system.
- [1] PMC Table 3. Antitubercular Screening Results of the Tested Compounds against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG Strains. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC8552481/table/tbl3/ (accessed 2026-04-22). View Source
- [2] EuropePMC. Green Fluorescent Protein Reporter Microplate Assay for High-Throughput Screening of Compounds against Mycobacterium tuberculosis. Available at: https://europepmc.org/article/MED/15616304 (accessed 2026-04-22). View Source
